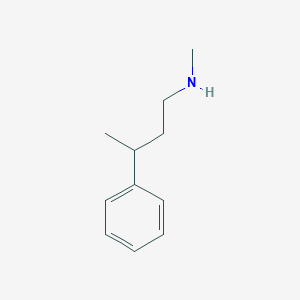

1-(Methylamino)-3-phenylbutane

Beschreibung

1-(Methylamino)-3-phenylbutane is an organic compound characterized by a phenyl group attached to a butane chain, which also contains a methylamino group

Eigenschaften

Molekularformel |

C11H17N |

|---|---|

Molekulargewicht |

163.26 g/mol |

IUPAC-Name |

N-methyl-3-phenylbutan-1-amine |

InChI |

InChI=1S/C11H17N/c1-10(8-9-12-2)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |

InChI-Schlüssel |

LGOGNOHQMYHBPP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCNC)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Methylamino)-3-phenylbutane can be synthesized through several methods. One common approach involves the alkylation of phenylbutane with methylamine. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is conducted under hydrogenation conditions. The process involves the following steps:

Preparation of Phenylbutane: Phenylbutane is prepared through the Friedel-Crafts alkylation of benzene with butyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst.

Alkylation with Methylamine: The phenylbutane is then reacted with methylamine in the presence of Pd/C under hydrogenation conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-(Methylamino)-3-phenylbutan unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden, was zur Bildung der entsprechenden Ketone oder Carbonsäuren führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) durchgeführt werden, wodurch die Verbindung in die entsprechenden Alkohole oder Amine umgewandelt wird.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen die Methylaminogruppe durch andere Nucleophile wie Halogenide oder Hydroxide ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: KMnO4 in saurem oder basischem Medium, CrO3 in Essigsäure.

Reduktion: LiAlH4 in Ether, NaBH4 in Methanol.

Substitution: Halogenide (z. B. HCl, HBr) in polaren Lösungsmitteln wie Wasser oder Ethanol.

Hauptprodukte:

Oxidation: Ketone, Carbonsäuren.

Reduktion: Alkohole, Amine.

Substitution: Halogenierte Derivate, Hydroxylierte Derivate.

Wissenschaftliche Forschungsanwendungen

1-(Methylamino)-3-phenylbutan hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine potenziellen Auswirkungen auf biologische Systeme, einschließlich seiner Wechselwirkung mit Enzymen und Rezeptoren.

Medizin: Erforscht auf seine pharmakologischen Eigenschaften, einschließlich potenzieller therapeutischer Wirkungen.

Industrie: Wird bei der Herstellung von Spezialchemikalien und Zwischenprodukten für Pharmazeutika und Agrochemikalien eingesetzt.

5. Wirkmechanismus

Der Mechanismus, über den 1-(Methylamino)-3-phenylbutan seine Wirkungen entfaltet, beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann als Ligand wirken, an bestimmte Stellen auf Proteinen binden und deren Aktivität verändern. Diese Wechselwirkung kann verschiedene biochemische Pfade modulieren, was zu Veränderungen der Zellfunktionen führt.

Wirkmechanismus

The mechanism by which 1-(Methylamino)-3-phenylbutane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

1-(Methylamino)-3-phenylbutan kann mit anderen ähnlichen Verbindungen wie:

1-(Methylamino)-2-phenylpropan: Ähnliche Struktur, aber mit einer kürzeren Kohlenstoffkette, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

1-(Methylamino)-4-phenylbutan: Längere Kohlenstoffkette, die sich auf ihre Reaktivität und Wechselwirkung mit biologischen Zielstrukturen auswirken kann.

1-(Methylamino)-3-phenylpentan: Noch längere Kohlenstoffkette, die ihre Eigenschaften weiter verändert.

Die Einzigartigkeit von 1-(Methylamino)-3-phenylbutan liegt in seiner spezifischen Kohlenstoffkettenlänge und dem Vorhandensein sowohl einer Phenyl- als auch einer Methylaminogruppe, die ihm besondere chemische und biologische Eigenschaften verleihen.

Biologische Aktivität

1-(Methylamino)-3-phenylbutane, also known as 2-Methylamino-1-phenylbutane, is a compound classified under the amphetamines. Its structure features a butane backbone with a methylamino group and a phenyl group, closely resembling methamphetamine. This similarity underpins its significant biological activity, particularly as a stimulant affecting the central nervous system (CNS).

The compound primarily enhances the levels of neurotransmitters such as dopamine and norepinephrine in the brain, which are crucial for mood regulation, alertness, and energy levels. The pharmacokinetics of this compound suggest high bioavailability, which is influenced by factors like pH and temperature during its metabolism.

Synthesis

The synthesis typically involves the alkylation of phenylacetone with methylamine under controlled conditions to ensure high yield and purity. This process is critical for maintaining the compound's potency and effectiveness in biological applications.

Biological Activities

This compound exhibits several biological activities:

- Stimulant Effects : Similar to other amphetamines, it increases alertness and physical energy.

- Potential Therapeutic Uses : It may have applications in treating conditions like Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy , although further research is necessary to establish its safety and efficacy.

Comparative Analysis with Similar Compounds

The following table summarizes the differences between this compound and related compounds:

| Compound Name | Structure Differences | Unique Properties |

|---|---|---|

| Methamphetamine | Methyl group at different position | Stronger stimulant effects; higher potential for abuse |

| Amphetamine | Lacks methyl group | Less potent stimulant; used clinically for ADHD |

| 2-Ethylamino-1-phenylbutane | Ethyl group instead of methyl | Different pharmacokinetic profile; less potent |

Case Studies and Research Findings

Research has focused on the interactions of this compound with various biological systems. Notably, studies have indicated that it can significantly enhance dopaminergic activity, which is essential for its stimulant properties.

Example Study: Neurotransmitter Interaction

In a controlled study examining its effects on neurotransmitter levels, this compound was found to increase dopamine release in rodent models, leading to enhanced locomotor activity. This aligns with findings from similar compounds where increased dopaminergic signaling correlates with stimulant effects.

Safety and Toxicology

Although this compound shows promise in various applications, its safety profile remains a concern due to its structural similarity to more potent stimulants like methamphetamine. Toxicological studies are necessary to assess potential risks associated with its use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.